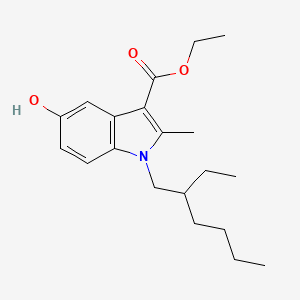![molecular formula C21H26N2O3S B15015430 N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B15015430.png)
N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxy group, a pentyloxy group, and a phenylsulfanyl group attached to an acetohydrazide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3-methoxy-4-(pentyloxy)benzaldehyde and 2-(phenylsulfanyl)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The methoxy and pentyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylene}nonanehydrazide
- N-BENZYL-3-(3-METHOXY-4-(PENTYLOXY)PHENYL)ACRYLAMIDE
Uniqueness
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(phenylsulfanyl)acetohydrazide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This sets it apart from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H26N2O3S/c1-3-4-8-13-26-19-12-11-17(14-20(19)25-2)15-22-23-21(24)16-27-18-9-6-5-7-10-18/h5-7,9-12,14-15H,3-4,8,13,16H2,1-2H3,(H,23,24)/b22-15+ |
InChI Key |
HFEDGOOOGPKDKE-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=C2)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-](/img/structure/B15015351.png)

![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15015363.png)
![(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(2,4-dihydroxyphenyl)formamido]imino}butanamide](/img/structure/B15015365.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15015376.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B15015382.png)
![4-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15015388.png)
![2,4-dichloro-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015390.png)
![3-(4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenyl)-2H-chromen-2-one](/img/structure/B15015398.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chlorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B15015403.png)
acetyl}hydrazinylidene)-N-(2-methylphenyl)butanamide](/img/structure/B15015424.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B15015426.png)
![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B15015442.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B15015450.png)
